molecular formula C13H9F4NO B3171072 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline CAS No. 946663-14-5

4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline

Cat. No. B3171072
CAS RN: 946663-14-5
M. Wt: 271.21 g/mol
InChI Key: KWGGUBUIGRNPEU-UHFFFAOYSA-N
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Description

4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline, also known as 4-F-TFA, is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a versatile building block for a number of chemical reactions due to its unique properties, such as its high reactivity and low toxicity. 4-F-TFA is a common intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. In addition, it is used as a catalyst in the production of polymers and as an additive in the production of fuel.

Scientific Research Applications

Docking and QSAR Studies for Kinase Inhibitors

Docking and quantitative structure–activity relationship (QSAR) studies have explored compounds structurally related to 4-(3-Fluorophenoxy)-2-(trifluoromethyl)aniline, focusing on their roles as c-Met kinase inhibitors. These studies involved analyzing the molecular features contributing to high inhibitory activity and predicting biological activities through various QSAR methods. Such research aids in understanding the molecular basis of inhibition and facilitating the design of potent kinase inhibitors (Caballero et al., 2011).

Antiproliferative Activity Studies

Research on Cu(II) and Pd(II) complexes involving F, CF3-substituted anilines, including compounds similar to this compound, has been conducted to study their synthesis, characterization, and antiproliferative activities. These studies suggest the potential of such compounds in cancer research, highlighting their structural and reactivity aspects that could influence their biological activities (Kasumov et al., 2016).

Monodentate Transient Directing Group for Synthesis

This compound and related compounds have been investigated as monodentate transient directing groups (MonoTDG) in Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes. This research demonstrates the compound's utility in facilitating high-efficiency, good functional group tolerance reactions, and further converting the amidated product into useful scaffolds for diverse synthesis (Wu et al., 2021).

NLO Materials Development

The vibrational analysis of fluorinated anilines, including those related to this compound, has been studied for their potential application in nonlinear optical (NLO) materials. Such research combines experimental and theoretical vibrational analysis to understand the substituent effects on the aniline structure and its implications for NLO material development (Revathi et al., 2017).

properties

IUPAC Name

4-(3-fluorophenoxy)-2-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-8-2-1-3-9(6-8)19-10-4-5-12(18)11(7-10)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGGUBUIGRNPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OC2=CC(=C(C=C2)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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